(+)-Tamsulosin
Vue d'ensemble
Description
Ent-tamsulosin is a 5-(2-{[2-(2-ethoxyphenoxy)ethyl]amino}propyl)-2-methoxybenzenesulfonamide that has (S)-configuration. The enantiomer of tamsulosin. It is a conjugate base of an ent-tamsulosin(1+). It is an enantiomer of a tamsulosin.
Applications De Recherche Scientifique
Discovery and Development
Tamsulosin hydrochloride, initially developed by Yamanouchi Pharmaceutical Co., Ltd., is primarily known for treating dysuria associated with prostatic hyperplasia. Interestingly, its discovery and development journey was unique. The research did not initially target dysuria treatment but rather hypertension. It was through unauthorized research that the application of this known compound shifted towards treating dysuria, marking a significant breakthrough in prostate hyperplasia therapy (Hara, Nagumo, & Oda, 2019).
Pharmacokinetics and Pharmacodynamics
Tamsulosin's pharmacokinetics and pharmacodynamics are noteworthy, especially in its modified-release (MR) and oral controlled absorption system (OCAS) formulations. The bioavailability of the MR formulation is nearly 100% in the fasted state. It's also highlighted that the drug's absorption is food-dependent for the MR formulation but not for the OCAS formulation. The plasma-protein binding is high, predominantly to α1-acid glycoprotein. Metabolized mainly by cytochrome P450 enzymes, a portion of the oral dose is excreted renally as the parent compound. These characteristics underpin the clinical efficacy of tamsulosin in treating lower urinary tract symptoms suggestive of benign prostatic hyperplasia (Francosalinas, Rosette, & Michel, 2010).
Role in Testicular Function
A study investigating tamsulosin's effects on adult male rats indicated significant impacts on testicular weight and Leydig cells. Moreover, the research suggested that tamsulosin might alter testosterone concentration through the adrenergic axis, potentially affecting the proliferative activity of germ cells. This study provides insights into the broader physiological impacts of tamsulosin beyond its primary clinical use (Kohestani, Kohestani, Shirmohamadi, & Faghani, 2020).
Analytical Method Development
The development of a liquid chromatography analytical method using tandem mass spectrometry (LC-MS/MS) for tamsulosin determination in human plasma signifies a crucial advancement. This method showcases improved sensitivity for quantifying tamsulosin compared to previous techniques. The validated method has broad applications, including pharmacokinetic studies, indicating its importance in understanding tamsulosin's behavior in the human body (Choi et al., 2012).
Propriétés
IUPAC Name |
5-[(2S)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5S/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHKJLXJIQTDTD-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1OCCN[C@@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
106463-17-6 (hydrochloride) | |
Record name | (+)-Tamsulosin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106138889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID401317377 | |
Record name | (+)-Tamsulosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106138-88-9 | |
Record name | (+)-Tamsulosin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106138-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+)-Tamsulosin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106138889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Tamsulosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TAMSULOSIN, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KV50K3QKP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of (+)-tamsulosin?
A1: this compound acts as a competitive antagonist at alpha-1 adrenergic receptors. [, ] It exhibits a higher affinity for the alpha-1A and alpha-1D subtypes relative to the alpha-1B subtype. [] This selectivity profile contributes to its therapeutic effects in conditions like benign prostatic hyperplasia (BPH).
Q2: How does the antagonistic activity of this compound at alpha-1 adrenergic receptors translate to its therapeutic effects in BPH?
A2: By blocking alpha-1 adrenergic receptors in the prostate and bladder neck, this compound induces smooth muscle relaxation in these tissues. [, , ] This relaxation reduces bladder outlet obstruction, improving urine flow and alleviating lower urinary tract symptoms associated with BPH.
Q3: Is this compound a racemic mixture or a single enantiomer? Does this impact its activity?
A3: Pharmaceutical preparations of tamsulosin typically utilize the (+)-enantiomer, which exhibits significantly higher potency than the (-)-enantiomer. [, , ] Studies comparing the two enantiomers directly demonstrate this difference, with (-)-tamsulosin being up to 30-fold less potent in some assays. []
Q4: Are there structural modifications to this compound that can alter its selectivity profile for different alpha-1 adrenergic receptor subtypes?
A4: While the provided research focuses primarily on this compound, broader research on alpha-1 adrenergic receptor antagonists suggests that even subtle structural modifications can influence subtype selectivity. [, , ] Researchers continue to investigate structure-activity relationships to develop compounds with enhanced selectivity profiles.
Q5: What is known about the pharmacokinetics of this compound?
A5: While detailed pharmacokinetic data is not extensively discussed in the provided papers, they indicate that this compound is typically administered orally. [, , ] Research suggests that its absorption can be affected by food intake and that it undergoes metabolism in the liver. []
Q6: Beyond BPH, are there other potential clinical applications of this compound being investigated?
A6: Research suggests potential benefits of this compound in managing ureteral calculi. [, , ] Its smooth muscle relaxant properties may facilitate stone passage by reducing ureteral spasms.
Q7: Have there been any studies investigating the long-term effects of this compound treatment?
A7: The provided research primarily focuses on short-term effects. Some studies, like the retrospective analysis mentioned, assess the long-term use of this compound for BPH management, but further investigation is needed to fully elucidate its long-term impact. []
Q8: How does the efficacy of this compound compare to other alpha-1 adrenergic receptor antagonists used in BPH treatment?
A8: Several studies, including comparative trials, explore the efficacy and safety of this compound in relation to other alpha-blockers like doxazosin, terazosin, and alfuzosin. [, , ] These studies often assess parameters like improvement in IPSS (International Prostate Symptom Score), Qmax (maximum urinary flow rate), and quality of life.
Q9: What analytical methods are commonly employed for the characterization and quantification of this compound?
A9: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection, is widely used to analyze this compound in pharmaceutical formulations and biological samples. [, , ]
Q10: Are there any ongoing efforts to develop more sensitive and specific analytical techniques for this compound?
A10: The development of ultra-sensitive methods, such as ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS), demonstrates the continuous refinement of analytical techniques for enhanced sensitivity and selectivity in this compound analysis. [, ]
Q11: What are some of the challenges and limitations encountered in the research and development of this compound and related compounds?
A11: Challenges include understanding the complex interplay between different alpha-1 adrenergic receptor subtypes in various tissues and developing compounds with greater selectivity to minimize potential side effects. [, , ]
Q12: What are some potential future directions for research on this compound?
A12: Further investigation into its long-term effects, potential applications beyond BPH and ureteral calculi, and the development of more targeted drug delivery systems represent promising areas for future research. [, , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.